

# In Vitro Characterization of MI-538: A Technical Guide

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## Compound of Interest

Compound Name: MI-538

Cat. No.: B15569956

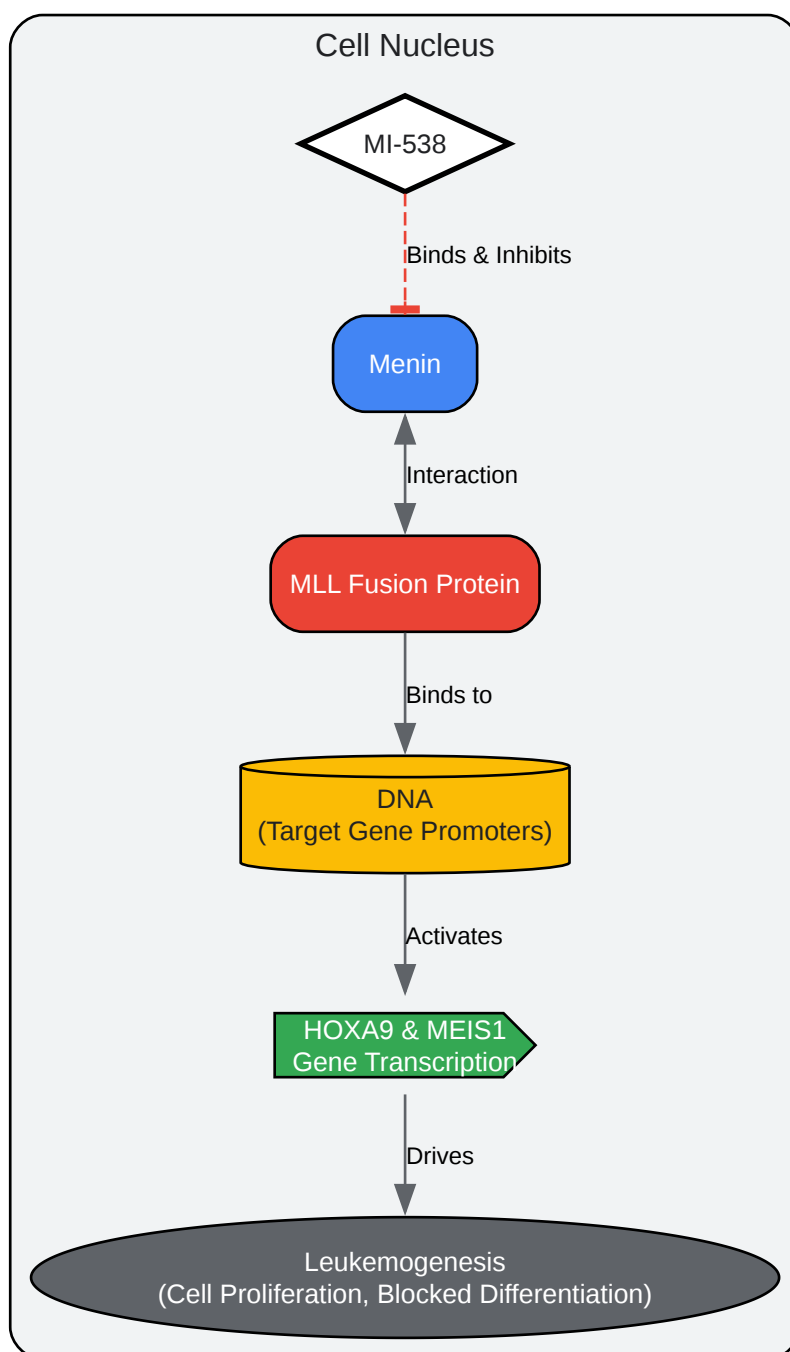
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of **MI-538**, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document details the core methodologies and data essential for evaluating the activity of **MI-538** in a preclinical setting.

## Core Principles and Mechanism of Action

**MI-538** is a thienopyrimidine derivative designed to disrupt the critical interaction between menin and the MLL1 protein (or its oncogenic fusion proteins). This interaction is a key driver in a subset of acute leukemias characterized by MLL gene rearrangements. By binding to menin, **MI-538** allosterically inhibits the menin-MLL interaction, leading to the downregulation of downstream target genes essential for leukemogenesis, such as HOXA9 and MEIS1. This targeted disruption ultimately results in cell differentiation and apoptosis in MLL-rearranged leukemia cells.



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Caption: Mechanism of action of **MI-538** in MLL-rearranged leukemia.

## Quantitative In Vitro Activity of MI-538

The following table summarizes the key quantitative metrics for **MI-538**'s in vitro activity, compiled from various studies.

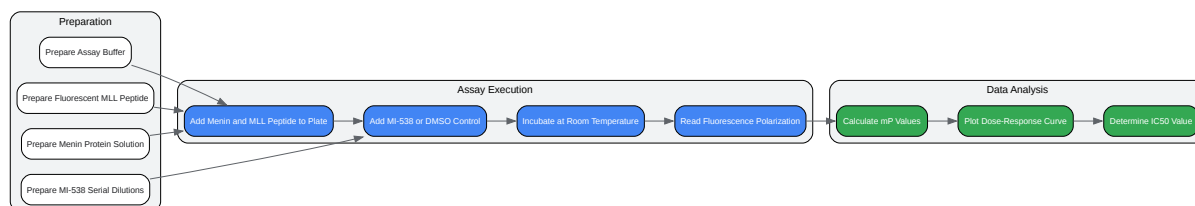
Parameter	Description	Value	Assay Type	Reference Cell Lines
Kd	Binding affinity to menin	6.5 nM	Isothermal Titration Calorimetry (ITC) / Bio-layer Interferometry (BLI)	N/A (Purified Protein)
IC50	Menin-MLL interaction inhibition	21 nM	Fluorescence Polarization (FP)	N/A (Biochemical Assay)
GI50	Growth inhibition of MLL leukemia cells	83 nM	MTT / CellTiter-Glo Assay	MLL-AF9 transformed mouse bone marrow cells
GI50	Growth inhibition of human MLL leukemia cells	36 nM	MTT / CellTiter-Glo Assay	MV4;11 (MLL-AF4)
GI50	Growth inhibition of human MLL leukemia cells	61 nM	MTT / CellTiter-Glo Assay	MOLM-13 (MLL-AF9)
Selectivity	Growth inhibition in non-MLL rearranged cells	> 6 $\mu$ M	MTT / CellTiter-Glo Assay	HL-60, HM-2, K562, U937

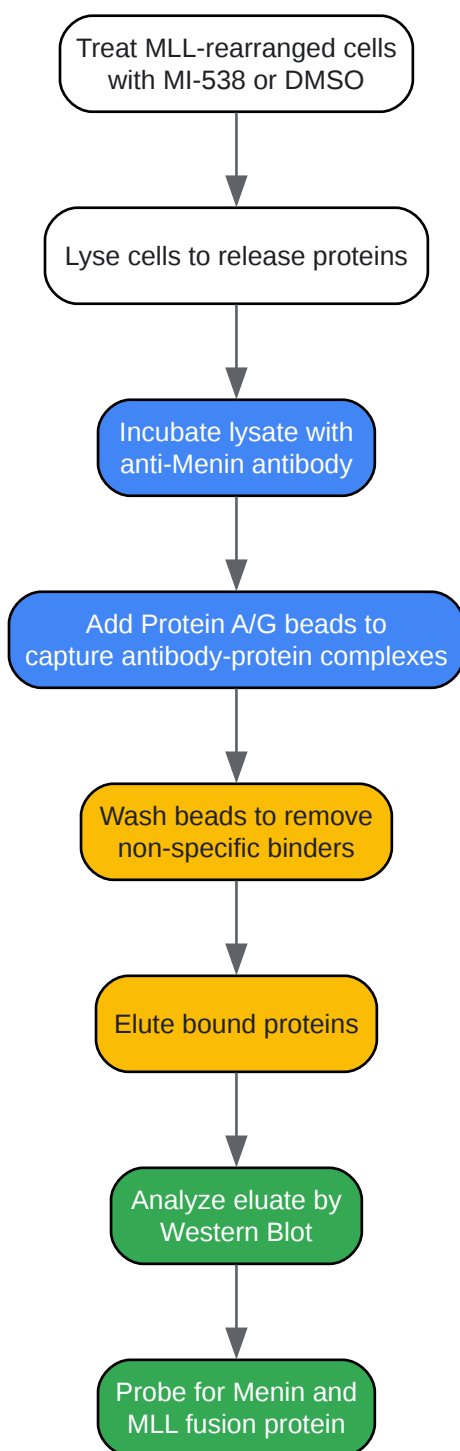
## Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the in vitro activity of **MI-538**.

## Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay quantifies the ability of **MI-538** to disrupt the interaction between purified menin protein and a fluorescently labeled peptide derived from MLL.





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